molecular formula C13H11N5O2 B11386705 N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide

N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide

Cat. No.: B11386705
M. Wt: 269.26 g/mol
InChI Key: CWUWHRCNQKMMQX-UHFFFAOYSA-N
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Description

N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZAMIDE is a complex organic compound with the molecular formula C12H10N4O2 It is characterized by the presence of a triazolopyrimidine core, which is a fused heterocyclic system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZAMIDE typically involves the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the reaction of 5-methyl-1,2,4-triazole with appropriate reagents to form the triazolopyrimidine ring system.

    Hydroxylation: Introduction of the hydroxyl group at the 7th position of the triazolopyrimidine ring.

    Benzamide Formation: Coupling of the hydroxylated triazolopyrimidine with benzoyl chloride to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the triazolopyrimidine ring or the benzamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the triazolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the triazolopyrimidine ring.

Mechanism of Action

The mechanism of action of N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites, inhibiting their activity and thereby exerting its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol
  • 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
  • 7-Hydroxy-5-methyl-1,3,4-triazaindolizine

Uniqueness

N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZAMIDE is unique due to its specific substitution pattern and the presence of both hydroxyl and benzamide functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H11N5O2

Molecular Weight

269.26 g/mol

IUPAC Name

N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide

InChI

InChI=1S/C13H11N5O2/c1-8-7-10(19)18-13(14-8)16-12(17-18)15-11(20)9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,15,16,17,20)

InChI Key

CWUWHRCNQKMMQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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